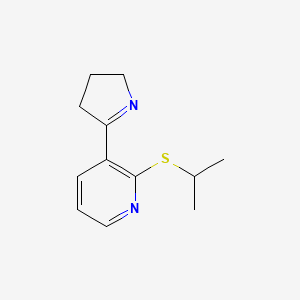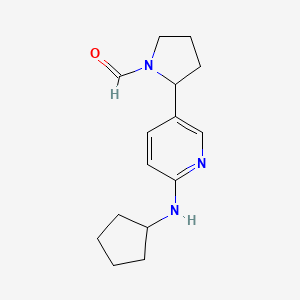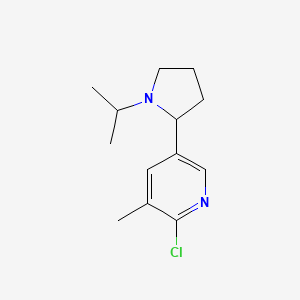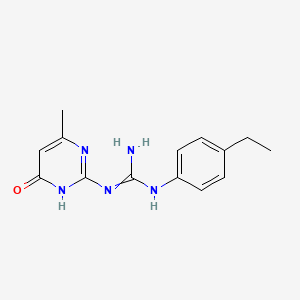![molecular formula C12H15N3O4S B11803977 6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11803977.png)
6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-((4-Aminopipéridin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one est un composé appartenant à la classe des dérivés du benzoxazole. Les benzoxazoles sont connus pour leurs activités biologiques diverses et sont largement utilisés en chimie médicinale. Ce composé, en particulier, a montré un potentiel dans diverses applications de recherche scientifique en raison de sa structure chimique et de ses propriétés uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-((4-Aminopipéridin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one implique généralement la réaction de la 2-aminobenzoxazole avec la 4-aminopipéridine et un agent sulfonylant. Les conditions de réaction incluent souvent l'utilisation de solvants tels que l'éthanol ou le diméthylformamide (DMF) et de catalyseurs tels que la triéthylamine (TEA). Le mélange réactionnel est généralement chauffé sous reflux pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réactions par lots à grande échelle avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et la capacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La 6-((4-Aminopipéridin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe sulfonyle peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation de dérivés de sulfone.
Réduction : Formation de dérivés d'amine.
Substitution : Formation de dérivés de benzoxazole substitués.
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique et son rôle dans les voies biologiques.
Médecine : Exploré pour ses propriétés anti-inflammatoires, antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 6-((4-Aminopipéridin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, inhibant leur activité et modulant divers processus biologiques. Le groupe sulfonyle joue un rôle crucial dans l'amélioration de l'affinité de liaison et de la spécificité du composé.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The sulfonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de benzoxazole 2-substitués : Ces composés partagent une structure de base de benzoxazole similaire mais diffèrent par leurs substituants, ce qui conduit à des variations dans leurs activités biologiques.
Dérivés de benzo[d]thiazole : Ces composés ont un cycle thiazole au lieu d'un cycle oxazole, ce qui peut entraîner des propriétés chimiques et biologiques différentes.
Unicité
La 6-((4-Aminopipéridin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one est unique en raison de sa combinaison spécifique d'un noyau de benzoxazole avec un groupe sulfonyle et une fraction d'aminopipéridine. Cette structure unique contribue à sa réactivité chimique et à son activité biologique distinctes, ce qui en fait un composé précieux pour la recherche scientifique et les applications industrielles.
Propriétés
Formule moléculaire |
C12H15N3O4S |
|---|---|
Poids moléculaire |
297.33 g/mol |
Nom IUPAC |
6-(4-aminopiperidin-1-yl)sulfonyl-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C12H15N3O4S/c13-8-3-5-15(6-4-8)20(17,18)9-1-2-10-11(7-9)19-12(16)14-10/h1-2,7-8H,3-6,13H2,(H,14,16) |
Clé InChI |
UGXBLZXONGTCPE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















